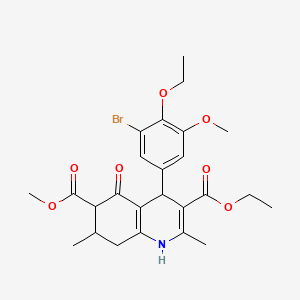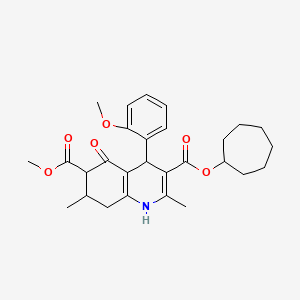![molecular formula C11H11N5O2S B11445342 4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one](/img/structure/B11445342.png)
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one involves multiple steps, typically starting with the formation of the core tetracyclic structure. Common reagents used in the synthesis include acetyl chloride, triphenylphosphine, and diazomethane . The reaction conditions often require an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Zinc in acetic acid can be used for reduction reactions.
Substitution: Silver(I) perchlorate in acetic acid is used for acetoxy-group substitution.
Major Products
The major products formed from these reactions include derivatives such as methyl 3-methoxy-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]acrylate .
Scientific Research Applications
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-12,13-diphenyl-5-oxa-8-thia-10,12,14,15-tetraazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-1(9),2(7),10,13-tetraen-16-one
- (5E)-7,7-Dimethyl-4-oxa-8-thia-2,5-diazanon-5-en-3-one
Uniqueness
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N5O2S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4,4-dimethyl-5-oxa-8-thia-10,12,13,14,15-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,12-tetraen-16-one |
InChI |
InChI=1S/C11H11N5O2S/c1-11(2)3-5-6(4-18-11)19-8-7(5)9(17)16-10(12-8)13-14-15-16/h3-4H2,1-2H3,(H,12,13,15) |
InChI Key |
XDMARWJSVCQXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N=NN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11445266.png)
![N-(3-methoxyphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide](/img/structure/B11445267.png)
![6-chloro-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445270.png)
![8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445274.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B11445282.png)
![5-(Butylsulfanyl)-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11445296.png)

![Prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11445332.png)
![6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445340.png)
![7-(4-Methoxyphenyl)-3-[(3-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11445345.png)
![2-[[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]-N-phenylacetamide](/img/structure/B11445357.png)
![N-benzyl-6-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B11445360.png)
![9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11445362.png)
